molecular formula C15H14N2O B1615589 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol CAS No. 6628-94-0

2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol

Cat. No. B1615589
CAS RN: 6628-94-0
M. Wt: 238.28 g/mol
InChI Key: NAYVWQJEVVYUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol is an organic compound with the linear formula C15H14N2O . It has a molecular weight of 238.292 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol consists of a benzimidazole ring attached to a phenol group . The benzimidazole ring is a heterocyclic aromatic organic compound, which is a fused pair of benzene and imidazole rings .

Scientific Research Applications

Catalytic and Material Science Applications

One of the notable applications of derivatives of 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol involves their use in catalysis and material science. For instance, derivatives such as 5,6-dimethyl-(HL5) have been synthesized and utilized in the preparation of iron(II) complexes for ethylene oligomerization studies. These complexes demonstrated significant catalytic activity, with specific compounds exhibiting high selectivity for linear 1-butene production. The study highlighted the influence of steric and electronic effects of ligands on catalytic activities, providing valuable insights into the design of efficient catalysts for industrial processes (Haghverdi et al., 2018).

Antimicrobial and Antibacterial Effects

Another significant area of research is the exploration of antimicrobial and antibacterial properties of 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol derivatives. Studies have shown that certain metal complexes of these derivatives possess considerable antibacterial activity. For example, specific compounds demonstrated a pronounced antibacterial effect against a range of bacteria, including strains resistant to traditional antibiotics. This suggests potential for these compounds in developing new antimicrobial agents to combat antibiotic-resistant bacteria (Tavman et al., 2010).

DNA Interaction and Antitumor Activity

Derivatives of 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol have also been studied for their ability to interact with DNA and inhibit DNA-associated processes, presenting a potential avenue for anticancer drug development. Certain bis-benzimidazole systems are known for their interaction with DNA, inhibiting topoisomerase I, an enzyme vital for DNA replication and cell division. This inhibition mechanism showcases the potential of these compounds in cancer therapy, particularly in targeting rapidly dividing tumor cells (Alpan et al., 2007).

Environmental and Corrosion Inhibition

Research has also extended into the environmental applications of 2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol derivatives, particularly in corrosion inhibition. Studies have demonstrated the effectiveness of these derivatives as corrosion inhibitors for metals in acidic environments. The compounds showed high inhibition efficiency, suggesting their usefulness in protecting industrial machinery and infrastructure from corrosive damage (Yadav et al., 2016).

Fluorescent Sensing and Imaging

Lastly, certain benzimidazole derivatives have been explored for their fluorescent properties, particularly as sensors for metal ions. These compounds exhibit selective fluorescence in the presence of specific ions, such as Zn2+, making them useful for biological imaging and environmental monitoring. The ability to detect metal ions at low concentrations with rapid response times presents significant potential for applications in bioimaging and diagnostics (Dey et al., 2016).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-9-7-12-13(8-10(9)2)17-15(16-12)11-5-3-4-6-14(11)18/h3-8,18H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYVWQJEVVYUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70984828
Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol

CAS RN

6628-94-0
Record name MLS002693247
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59779
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70984828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5,6-DIMETHYL-2-BENZIMIDAZOLYL)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol
Reactant of Route 2
Reactant of Route 2
2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol
Reactant of Route 3
Reactant of Route 3
2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol
Reactant of Route 4
Reactant of Route 4
2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol
Reactant of Route 5
Reactant of Route 5
2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol
Reactant of Route 6
Reactant of Route 6
2-(5,6-Dimethyl-2-Benzimidazolyl)Phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.